molecular formula C4H6N2OS3 B1302140 3-(Hydroxymethyl)-5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione CAS No. 90567-39-8

3-(Hydroxymethyl)-5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione

Cat. No.: B1302140
CAS No.: 90567-39-8
M. Wt: 194.3 g/mol
InChI Key: MJWMAVRBFRLQGM-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione typically involves the cyclization of appropriate thiosemicarbazide derivatives. One common method includes the reaction of thiosemicarbazide with carbon disulfide in the presence of a base, followed by methylation and hydroxymethylation steps.

    Thiosemicarbazide Reaction: Thiosemicarbazide reacts with carbon disulfide in an alkaline medium to form 1,3,4-thiadiazole-2-thione.

    Methylation: The thiadiazole-2-thione is then methylated using methyl iodide or dimethyl sulfate.

    Hydroxymethylation: The final step involves the hydroxymethylation of the methylthio group using formaldehyde under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to more reduced forms.

    Substitution: The hydroxymethyl and methylthio groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Reduced thiadiazole derivatives.

    Substitution Products: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-(Hydroxymethyl)-5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential antimicrobial and antifungal properties. It can inhibit the growth of certain bacteria and fungi, making it a candidate for the development of new antibiotics or antifungal agents.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. They may act as enzyme inhibitors or interact with specific biological targets, offering possibilities for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of materials with specific properties, such as polymers or coatings that require sulfur-containing heterocycles.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione involves its interaction with biological molecules. It can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The compound’s sulfur and nitrogen atoms play a crucial role in these interactions, often forming strong bonds with metal ions or other electrophilic centers.

Comparison with Similar Compounds

Similar Compounds

    3-(Hydroxymethyl)-1,3,4-thiadiazole-2(3H)-thione: Lacks the methylthio group, which may affect its reactivity and biological activity.

    5-(Methylthio)-1,3,4-thiadiazole-2(3H)-thione: Lacks the hydroxymethyl group, potentially altering its solubility and chemical properties.

    1,3,4-Thiadiazole-2(3H)-thione: The simplest form, without any substituents, offering a baseline for comparison.

Uniqueness

3-(Hydroxymethyl)-5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione is unique due to the presence of both hydroxymethyl and methylthio groups. These functional groups enhance its reactivity and allow for diverse chemical modifications, making it a versatile compound in various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3-(hydroxymethyl)-5-methylsulfanyl-1,3,4-thiadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2OS3/c1-9-3-5-6(2-7)4(8)10-3/h7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJWMAVRBFRLQGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN(C(=S)S1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2OS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20361322
Record name 3-(Hydroxymethyl)-5-(methylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90567-39-8
Record name 3-(Hydroxymethyl)-5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90567-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Hydroxymethyl)-5-(methylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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